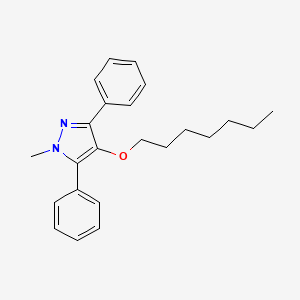
2-(Bromomethyl)-2-tert-butyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-2-tert-butyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a bromomethyl group attached to a dioxolane ring, which is further substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-tert-butyl-1,3-dioxolane typically involves the bromination of a suitable precursor. One common method involves the reaction of 2-tert-butyl-1,3-dioxolane with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-tert-butyl-1,3-dioxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while elimination reactions can produce alkenes .
Scientific Research Applications
2-(Bromomethyl)-2-tert-butyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-tert-butyl-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution or elimination reactions, leading to the formation of various derivatives. These reactions can be exploited in different applications, such as the synthesis of complex molecules or the modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-2-tert-butyl-1,3-dioxolane
- 2-(Iodomethyl)-2-tert-butyl-1,3-dioxolane
- 2-(Hydroxymethyl)-2-tert-butyl-1,3-dioxolane
Uniqueness
2-(Bromomethyl)-2-tert-butyl-1,3-dioxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom is a better leaving group than chlorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Properties
CAS No. |
59258-78-5 |
|---|---|
Molecular Formula |
C8H15BrO2 |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
2-(bromomethyl)-2-tert-butyl-1,3-dioxolane |
InChI |
InChI=1S/C8H15BrO2/c1-7(2,3)8(6-9)10-4-5-11-8/h4-6H2,1-3H3 |
InChI Key |
MHTWHNSPJQHPQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(OCCO1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid](/img/structure/B14609784.png)

![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)

![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)


![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)



